molecular formula C₈H₁₄N₂O₄ B143997 Diisopropyl azodicarboxylate CAS No. 2446-83-5

Diisopropyl azodicarboxylate

Cat. No.: B143997
CAS No.: 2446-83-5
M. Wt: 202.21 g/mol
InChI Key: VVWRJUBEIPHGQF-MDZDMXLPSA-N
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Mechanism of Action

Target of Action

Diisopropyl azodicarboxylate (DIAD) is primarily used as a reagent in the production of many organic compounds . Its primary targets are organic compounds that undergo reactions such as the Mitsunobu reaction and the aza-Baylis-Hillman reaction . It also serves as a selective deprotectant of N-benzyl groups .

Mode of Action

DIAD acts as an oxidizer in the Mitsunobu reaction, where it oxidizes triphenylphosphine to triphenylphosphine oxide . In the aza-Baylis-Hillman reaction, it has been used to generate aza-Baylis-Hillman adducts with acrylates . It can also serve as a selective deprotectant of N-benzyl groups in the presence of other protecting groups .

Biochemical Pathways

The biochemical pathways affected by DIAD are primarily those involved in organic synthesis. For instance, in the Mitsunobu reaction, DIAD facilitates the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones . In the aza-Baylis-Hillman reaction, it helps generate aza-Baylis-Hillman adducts with acrylates .

Result of Action

The result of DIAD’s action is the successful synthesis of various organic compounds. For example, in the Mitsunobu reaction, it enables the conversion of alcohols to aldehydes and ketones . It also aids in the generation of aza-Baylis-Hillman adducts with acrylates .

Action Environment

DIAD is typically used in controlled laboratory environments for organic synthesis. It is stable under normal storage and handling conditions . It can decompose and release heat at low temperatures, leading to a self-accelerating decomposition . It is also sensitive to strong oxidizing agents . Therefore, the environment significantly influences DIAD’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropyl azodicarboxylate can be synthesized using isopropyl chloroformate and hydrazine as starting materials. The process involves the preparation of diisopropyl hydrazine-1,2-dicarboxylate, which is then oxidized with hydrogen peroxide to form this compound . Another method involves the reaction of carbazic acid isopropyl ester with diethyl carbonate under nitrogen protection, followed by oxidation with bromine and hydrogen peroxide .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process includes steps such as the addition of reagents under anhydrous conditions, temperature control, and purification through filtration and extraction .

Properties

IUPAC Name

propan-2-yl (NE)-N-propan-2-yloxycarbonyliminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c1-5(2)13-7(11)9-10-8(12)14-6(3)4/h5-6H,1-4H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWRJUBEIPHGQF-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N=NC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/N=N/C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50894754
Record name Diisopropyl azodicarboxylate
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Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Orange liquid; [Merck Index] Pungent odor; [Alfa Aesar MSDS]
Record name Diisopropyl azodicarboxylate
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CAS No.

2446-83-5, 939987-56-1
Record name Diisopropyl azodicarboxylate
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Record name Diisopropyl azodicarboxylate
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Record name Diisopropyl azodicarboxylate
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Record name Diisopropyl azodicarboxylate
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Record name DIISOPROPYL AZODICARBOXYLATE
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Synthesis routes and methods I

Procedure details

Alternatively, a compound of Formula XXXV can react with a 1H-imidazo[4,5-c]quinolinol of Formula XXIII under the Mitsunobu reaction conditions described in step (9) of Reaction Scheme I. For example, combining a 1H-imidazo[4,5-c]quinolinol of Formula XXIII, triphenylphosphine, and tert-butyl 4-hydroxy-1-piperdinecarboxylate in THF at 5° C. or ambient temperature and slowly adding diisopropyl azodicarboxylate provides a compound of Formula XXXVII wherein Za is a bond and R10 is pentylene.
[Compound]
Name
Formula XXXV
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
1H-imidazo[4,5-c]quinolinol
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0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula XXIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1H-imidazo[4,5-c]quinolinol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Formula XXIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
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reactant
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Name
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0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

Name
CC(O)CC(C)OC(=O)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does diisopropyl azodicarboxylate function as a reagent in organic reactions?

A1: this compound typically acts as a dehydrogenating agent or a diazo compound precursor. It often participates in reactions alongside triphenylphosphine, forming an intermediate ylide that facilitates various transformations, such as the Mitsunobu reaction. [, , ]

Q2: What is the role of this compound in the Mitsunobu reaction?

A2: In the Mitsunobu reaction, this compound, along with triphenylphosphine, facilitates the condensation of an alcohol with a nucleophile (e.g., an acid) to form an ester. It acts as a dehydrating agent, driving the reaction forward. [, ]

Q3: Can this compound be used for reactions beyond the Mitsunobu reaction?

A3: Absolutely! this compound has been utilized in various other reactions, including:

  • N-debenzylation: Selective removal of N-benzyl protecting groups in the presence of O-benzyl groups. [, ]
  • Oxidation: Oxidation of alcohols to aldehydes or ketones, with nitroxyl radicals as catalysts. []
  • Cycloadditions: Participating in [3+2] cycloadditions with substrates like bis(alkylidenecyclopropanes) to form pyrazolidine derivatives. []
  • Carbonylation: Acting as a CO source in copper-catalyzed carbonylation reactions of anilines to synthesize carbamates. []

Q4: What is the molecular formula and weight of this compound?

A4: Its molecular formula is C8H14N2O4, and its molecular weight is 202.21 g/mol.

Q5: How is the structure of this compound confirmed?

A6: Various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, are used for structural confirmation. [, , , ]

Q6: Are there any notable features in the NMR spectra of this compound?

A7: Yes, studies have shown hindered rotation around the N-N bond, resulting in distinct signals for the isopropyl groups in both 1H and 13C NMR spectra. []

Q7: What makes this compound a useful reagent for N-debenzylation?

A8: this compound exhibits selectivity towards N-benzyl cleavage over O-benzyl groups, offering a mild and efficient method for deprotection. [, ]

Q8: Does the solvent affect the selectivity of reactions involving this compound?

A9: Yes, solvent polarity can significantly influence the reaction pathway and product distribution in reactions involving this compound. For instance, in N-debenzylation, using tetrahydrofuran (THF) as a solvent showed improved selectivity compared to toluene. [, ]

Q9: How does this compound compare to other oxidants for alcohol oxidation?

A10: Compared to some harsher oxidants, this compound, in the presence of a suitable catalyst, allows for selective oxidation of alcohols to aldehydes or ketones without over-oxidation to carboxylic acids. []

Q10: What safety precautions should be taken when handling this compound?

A11: this compound should be handled with care, as it is a potential skin irritant and sensitizer. Proper personal protective equipment should be worn, and the reagent should be used in a well-ventilated area. []

Q11: What are some areas of ongoing research related to this compound?

A12: * Developing milder and more sustainable Mitsunobu reaction conditions. []* Exploring the use of this compound in novel synthetic transformations. [, ]* Investigating its applications in the synthesis of biologically active compounds. [, ]* Understanding the mechanistic details of its involvement in various reactions. []

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